molecular formula C18H27N3O3S B2676944 N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252821-97-8

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2676944
CAS No.: 1252821-97-8
M. Wt: 365.49
InChI Key: SEEMYCYXJPMJFP-UHFFFAOYSA-N
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Description

The compound N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidine core substituted with dual 3-methylbutyl groups and an acetamide side chain. The thieno-pyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, which is known for its bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-12(2)5-8-19-15(22)11-21-14-7-10-25-16(14)17(23)20(18(21)24)9-6-13(3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEMYCYXJPMJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC(C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions, using reagents such as acetic anhydride or acetyl chloride.

    Attachment of the 3-methylbutyl Groups: The 3-methylbutyl groups are typically introduced through alkylation reactions, using alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its thienopyrimidine core is particularly interesting for its potential anti-inflammatory and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine-2,4-dione Derivatives with Acetamide Substituents

5-Fluorouracil (5-FU) Derivatives (L1 and L2) Structure: 2-[5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]-N-(pyridin-2/3-yl)acetamide (L1/L2) . Key Features: Pyrimidine-2,4-dione core with 5-fluoro and pyridyl substituents. Comparison: The thieno-pyrimidine core in the target compound introduces a sulfur atom, altering electronic properties and binding affinity compared to 5-FU’s pyrimidine core.

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 83 (Chromen-4-one Derivative) Structure: Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one and fluorophenyl/isopropoxyphenyl groups . Key Features: Extended aromatic system with fluorinated substituents. Activity: Likely kinase inhibition (inferred from structural similarity to kinase inhibitors), though specific data are unavailable .

Thiazolidinone-Oxadiazole Hybrids

Compound 3a-e Structure: N-(2-aryl-4-oxothiazolidin-3-yl)-2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide . Key Features: Dual thiazolidinone and oxadiazole rings with phenoxymethyl groups. Activity: Moderate antibacterial and antifungal activity . Comparison: The target compound’s thieno-pyrimidine core offers a distinct heterocyclic framework compared to thiazolidinone-oxadiazole hybrids.

Key Findings and Implications

Core Structure Impact: The thieno-pyrimidine core in the target compound provides distinct electronic and steric properties compared to pyrimidine, pyrazolo-pyrimidine, or thiazolidinone cores, influencing target selectivity and solubility .

Bioactivity Trends: Pyrimidine-2,4-dione derivatives (e.g., 5-FU) show anticancer activity, while thiazolidinones exhibit antimicrobial effects. The target compound’s bioactivity may align with pheromone-like roles, as seen in N-(3-methylbutyl)acetamide derivatives attracting wasps .

Synthetic Complexity: The target compound’s synthesis likely involves alkylation of thieno-pyrimidine precursors, similar to methods used for pyrimidine-2,4-dione derivatives .

Biological Activity

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a thienopyrimidine core, which is often associated with various therapeutic effects, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through a detailed examination of its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound's chemical characteristics are essential for understanding its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC21H28N4O4
Molecular Weight396.44 g/mol
LogP3.2351
Polar Surface Area71.93 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in critical metabolic pathways. For instance, it has shown potential in modulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Interaction : The compound may also interact with various receptors that play roles in cancer progression and inflammatory responses. This interaction could lead to the modulation of signaling pathways that are often dysregulated in diseases.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in these cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A few notable case studies highlight the compound's efficacy:

  • Study on Cancer Cell Lines : A study published in "Journal of Medicinal Chemistry" reported that the compound inhibited the proliferation of breast cancer cells by targeting CDK4/6 pathways, leading to cell cycle arrest at the G1 phase .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to control groups .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis involves sequential reactions, including cyclization of the thieno[3,2-d]pyrimidine core, alkylation of the nitrogen atom with 3-methylbutyl groups, and final acetamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Temperature control : Maintain 60–80°C during alkylation to avoid side reactions like over-alkylation .
  • Catalysts : Use mild bases (e.g., K₂CO₃) to facilitate substitutions while minimizing hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for intermediate isolation .

Advanced: For reproducibility, implement real-time monitoring (e.g., TLC/HPLC) to track reaction progress and adjust conditions dynamically. Explore microwave-assisted synthesis to reduce reaction times and improve yields for thermally sensitive steps .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thienopyrimidine core and 3-methylbutyl substituents. Look for characteristic shifts:
    • Thienopyrimidine C=O at ~170–175 ppm (13C) .
    • Acetamide NH at ~8–10 ppm (1H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the crowded aromatic region. For polymorph characterization, employ X-ray crystallography if single crystals are obtainable .

Basic: How should researchers design initial biological activity assays for this compound?

Answer:
Prioritize in vitro screening against targets associated with thienopyrimidine derivatives:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or dihydrofolate reductase using fluorometric assays .
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Microbial susceptibility : Assess against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced: Perform target deconvolution using CRISPR-Cas9 knockouts or proteomics (e.g., thermal shift assays) to identify binding partners. Combine with molecular docking to predict interactions with kinase ATP-binding pockets .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Re-evaluate compound purity via HPLC-MS and re-test batches with ≥98% purity .
  • Structural analogs : Differentiate activity of the target compound from similar derivatives (e.g., N-ethyl vs. N-methyl variants) using SAR studies .
  • Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .

Methodology: Conduct meta-analysis of published data, focusing on structural annotations and assay parameters. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., 3-methylpropyl vs. 3-methylbutyl) to assess steric/electronic effects on bioactivity .
  • Core modifications : Replace the thienopyrimidine core with pyrido[3,2-d]pyrimidine and compare potency .
  • Proteomics profiling : Identify differential protein binding using affinity chromatography-MS .

Validation: Use Free-Wilson analysis or 3D-QSAR modeling to quantify contributions of specific substituents to activity .

Basic: How can researchers assess the compound’s stability under experimental conditions?

Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13). Monitor via HPLC for degradation products .
  • Solution stability : Store in DMSO at –20°C and test bioactivity over 1–2 weeks to detect precipitation or decomposition .

Advanced: Use LC-MS/MS to identify degradation pathways (e.g., oxidation of the thiophene ring) and optimize storage conditions .

Advanced: What methodologies are suitable for studying the compound’s reactivity in redox environments?

Answer:

  • Oxidation : Treat with H₂O₂ or KMnO₄ and analyze products via NMR/MS. The thiophene ring is prone to sulfoxide/sulfone formation .
  • Reduction : Use NaBH₄ or catalytic hydrogenation to reduce carbonyl groups, then assess impact on bioactivity .

Application: Modify redox-sensitive moieties to improve metabolic stability in in vivo models .

Basic: What are the best practices for scaling up synthesis from mg to gram scale?

Answer:

  • Batch optimization : Increase reactor size incrementally (10x per step) while maintaining stirring efficiency and temperature homogeneity .
  • Workflow : Replace column chromatography with centrifugal partition chromatography for faster purification .

Advanced: Implement continuous flow chemistry for high-risk steps (e.g., exothermic reactions) to enhance safety and yield .

Advanced: How can researchers develop validated analytical methods for metabolite identification?

Answer:

  • In vitro metabolism : Incubate with liver microsomes and use LC-HRMS with data-dependent acquisition to detect phase I/II metabolites .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog to trace metabolic pathways via NMR .

Data analysis : Apply molecular networking (e.g., GNPS) to correlate metabolite spectra with known biotransformations .

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